molecular formula C3HBr2N3 B1612849 2,4-Dibromo-1,3,5-triazine CAS No. 38771-76-5

2,4-Dibromo-1,3,5-triazine

Cat. No.: B1612849
CAS No.: 38771-76-5
M. Wt: 238.87 g/mol
InChI Key: XGHDYDDFXRLPLQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1,3,5-triazine is a chemical compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms at alternating positions. This compound is notable for its bromine substitutions at the 2 and 4 positions on the triazine ring. Triazines, including this compound, have garnered significant interest due to their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Scientific Research Applications

2,4-Dibromo-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: It is utilized in the production of specialty polymers and as a reagent in various chemical processes.

Safety and Hazards

When handling 2,4-Dibromo-1,3,5-triazine, it’s important to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing. Ingestion and inhalation should also be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,3,5-triazine typically involves the bromination of 1,3,5-triazine derivatives. One common method is the reaction of cyanuric chloride with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1,3,5-triazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interfere with receptor function by blocking ligand binding. The exact pathways and molecular targets can vary, but the bromine atoms play a crucial role in enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-1,3,5-triazine is unique due to its specific bromine substitutions, which confer distinct reactivity patterns and make it suitable for specialized applications in synthesis and research. Its ability to undergo selective nucleophilic substitution and participate in coupling reactions sets it apart from other triazine derivatives .

Properties

IUPAC Name

2,4-dibromo-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3/c4-2-6-1-7-3(5)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHDYDDFXRLPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615877
Record name 2,4-Dibromo-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38771-76-5
Record name 2,4-Dibromo-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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